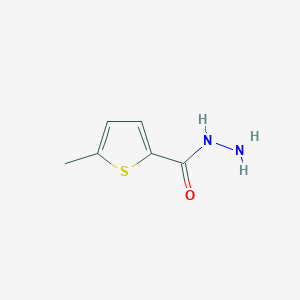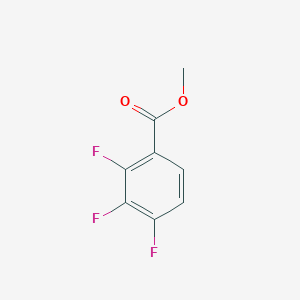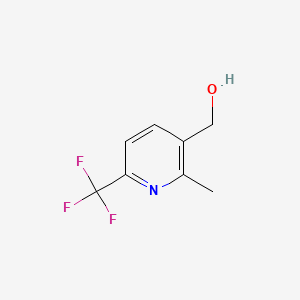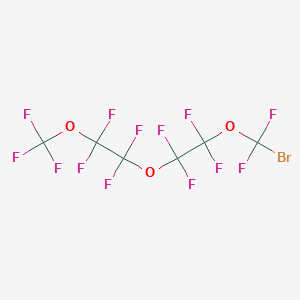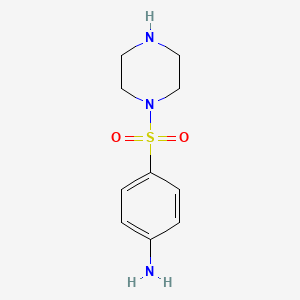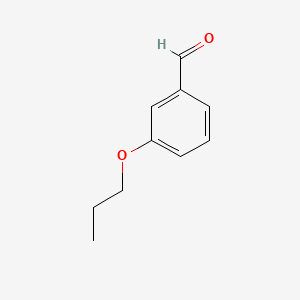![molecular formula C15H15BrClN3 B1271515 2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride CAS No. 1052405-41-0](/img/structure/B1271515.png)
2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride" is a chemical entity that appears to be related to a class of compounds that include bromine, pyridine, and indole moieties. Although none of the provided papers directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related compounds. For instance, the synthesis of brominated pyrazole derivatives with chloropyridinyl substituents is detailed in the first and second papers , while the third paper describes the synthesis of a bromo-indazole derivative with a cyano-pyridinyl substituent . These papers suggest a familiarity with the synthesis and handling of brominated heterocyclic compounds that could be relevant to the synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic substitution, cyclization, esterification, bromination, and dehydrogenation . For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves starting from dichloropyridine, followed by reactions with hydrazine and diethyl maleate, and subsequent esterification and bromination steps . Similarly, the synthesis of N-hydroxy-N-aryl-pyrazole carboxamides from pyrazole carbonyl chloride and phenylhydroxyamines involves reduction of nitrobenzene compounds . These methods could potentially be adapted for the synthesis of "2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride" by selecting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic techniques such as IR, 1H NMR, and HRMS . Additionally, single crystal X-ray diffraction studies provide detailed information about the crystal structure, including bond lengths and angles, as well as the presence of intramolecular hydrogen bonds and π…π stacking interactions . These techniques would be essential for confirming the molecular structure of "2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride" once synthesized.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions, which are common in the formation of heterocyclic compounds, and bromination, which is a key step in introducing bromine atoms into the molecular structure . The reactivity of the bromine atom in these compounds could be further explored in the context of subsequent functionalization reactions, which might be relevant for the synthesis of the target compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride" are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the purity and yield of synthesized intermediates are important considerations for industrial applications, as demonstrated by the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate with a purity of 99% . Additionally, the crystal packing and stability of related compounds are influenced by hydrogen bonding and stacking interactions, which could also be relevant for the physical properties of the compound .
Scientific Research Applications
Synthesis and Chemical Properties
- Catalytic Enantioselective Borane Reduction : This compound is involved in the catalytic enantioselective borane reduction of benzyl oximes, which is a key step in the synthesis of chiral pyridyl amines (Huang, Ortiz-Marciales, & Hughes, 2011).
Biological Activities and Potential Applications
- Antiallergic Properties : Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the subject compound, has identified potential antiallergic properties, offering insights into novel therapeutic agents (Menciu et al., 1999).
Analytical Applications
- Related Substance Determination : The compound plays a role in the determination of related substances in pharmaceutical analysis, such as in betahistine hydrochloride tablets, showcasing its utility in quality control and drug formulation (Zhu Ron, 2015).
Additional Applications
- Insecticidal and Fungicidal Activities : Compounds structurally related to 2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride, specifically pyrazole carboxamides, have shown potential in agricultural applications, demonstrating insecticidal and fungicidal activities (Zhu et al., 2014).
properties
IUPAC Name |
2-(7-bromo-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3.ClH/c16-12-5-3-4-10-11(7-8-17)15(19-14(10)12)13-6-1-2-9-18-13;/h1-6,9,19H,7-8,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWWVWWFPQMNNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Br)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

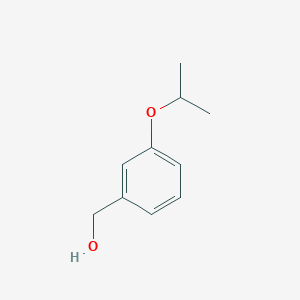
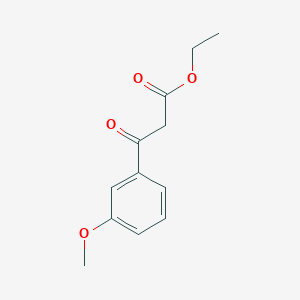
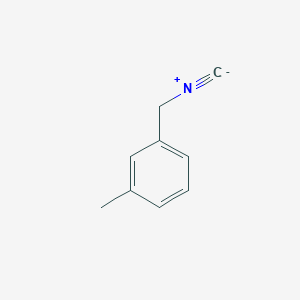
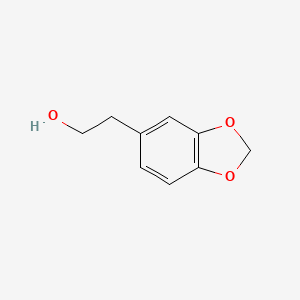
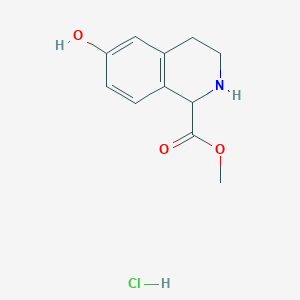
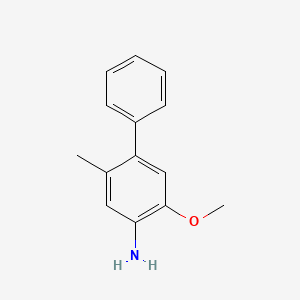
![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)
